molecular formula C13H18ClN B2560029 1,3-Dihydrospiro[indene-2,4'-piperidine] hcl CAS No. 185525-52-4

1,3-Dihydrospiro[indene-2,4'-piperidine] hcl

Cat. No.: B2560029
CAS No.: 185525-52-4
M. Wt: 223.74
InChI Key: UWOSPOIENDHMPS-UHFFFAOYSA-N
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Description

Molecular Architecture and Spirocyclic Configuration

1,3-Dihydrospiro[indene-2,4'-piperidine] hydrochloride (C₁₃H₁₈ClN) is a bicyclic compound featuring a spiro junction between a 1,3-dihydroindene moiety and a piperidine ring. The spirocyclic configuration arises from the shared tetrahedral carbon atom (C2) that bridges the indene and piperidine systems. This arrangement imposes significant structural rigidity, as the fused rings restrict free rotation around the spiro center, thereby influencing both physicochemical properties and biological interactions.

The indene subunit consists of a benzene ring fused to a cyclopropane-like three-membered ring, while the piperidine component adopts a chair-like conformation in its unprotonated state. Protonation of the piperidine nitrogen in the hydrochloride salt introduces electrostatic stabilization, further constraining molecular flexibility. Key bond lengths include C2–C3 (1.54 Å) in the indene system and N–C4 (1.47 Å) in the piperidine ring, as determined by X-ray crystallography.

Parameter Value Source
Molecular Formula C₁₃H₁₈ClN
Molecular Weight 223.74 g/mol
Spiro Center C2
Piperidine pKₐ ~10.1 (estimated)

Crystallographic Analysis and Conformational Studies

Single-crystal X-ray diffraction studies reveal that the hydrochloride salt crystallizes in a monoclinic system with space group P2₁/c. The piperidine ring adopts a distorted chair conformation, with torsional angles ranging from 54.3° to 62.1° between adjacent carbon atoms. Intramolecular C–H···Cl hydrogen bonds (2.89–3.12 Å) stabilize the crystal lattice, while π-π stacking interactions (3.48 Å) between indene rings contribute to longitudinal molecular alignment.

Notably, the spiro junction introduces a dihedral angle of 82.5° between the indene and piperidine planes, creating a non-planar geometry that minimizes steric strain. Comparative analysis of isostructural analogs shows that halogen substituents at the indene C5 position reduce this dihedral angle by 4–6°, suggesting electronic effects on ring puckering.

Key Crystallographic Parameters :

  • Unit Cell Dimensions: a = 8.21 Å, b = 12.45 Å, c = 14.78 Å, β = 97.5°
  • Hydrogen Bond Network: N⁺–H···Cl⁻ (2.12 Å), C9–H···Cl (3.01 Å)
  • Packing Density: 1.32 g/cm³

Comparative Analysis with Related Spiro[indene-piperidine] Derivatives

The structural uniqueness of 1,3-dihydrospiro[indene-2,4'-piperidine] hydrochloride becomes evident when compared to analogs such as spiro[indene-1,4'-piperidine] (C₁₃H₁₅N) and 2,3-dihydrospiro[indene-1,4'-piperidine] (C₁₃H₁₇N). Substituent positioning markedly affects conformational stability:

Derivative Spiro Position Piperidine Conformation Biological Relevance
1,3-Dihydrospiro[indene-2,4'-piperidine] HCl C2–C4' Distorted chair Sigma receptor modulation
Spiro[indene-1,4'-piperidine] C1–C4' Half-chair Catalytic intermediate
2,3-Dihydrospiro[indene-1,4'-piperidine] C1–C4' Boat CNS drug scaffold

Electronic effects also differentiate reactivity profiles. The hydrochloride salt demonstrates enhanced aqueous solubility (23 mg/mL) compared to non-ionized analogs (<5 mg/mL), enabling broader application in polar reaction media. Substituent analysis reveals that electron-withdrawing groups at the indene C5 position increase spiro junction stability by 12–15 kcal/mol, as quantified through density functional theory (DFT) calculations.

Properties

IUPAC Name

spiro[1,3-dihydroindene-2,4'-piperidine];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N.ClH/c1-2-4-12-10-13(9-11(12)3-1)5-7-14-8-6-13;/h1-4,14H,5-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOSPOIENDHMPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC3=CC=CC=C3C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185525-52-4
Record name 1,3-dihydrospiro[indene-2,4'-piperidine] hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dihydrospiro[indene-2,4’-piperidine] hydrochloride typically involves the reaction of indene derivatives with piperidine under specific conditions. One common method includes the use of a catalytic amount of acid to facilitate the spirocyclization process. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at a controlled temperature .

Industrial Production Methods

On an industrial scale, the production of 1,3-Dihydrospiro[indene-2,4’-piperidine] hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydrospiro[indene-2,4’-piperidine] hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

1,3-Dihydrospiro[indene-2,4’-piperidine] hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,3-Dihydrospiro[indene-2,4’-piperidine] hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • Position of Spiro Junction : The target compound’s spiro junction at indene-2 contrasts with Spiro[indene-1,4'-piperidin]-3(2H)-one (junction at indene-1), altering steric and electronic profiles .
  • Heterocyclic Ring : Replacing piperidine with oxane (in ) reduces basicity and impacts solubility .
  • Functional Groups : The HCl salt in the target compound enhances aqueous solubility compared to neutral analogs like Spiro[indene-1,4'-piperidin]-3(2H)-one .

Comparison :

  • The target compound’s synthesis relies on reductive alkylation (), whereas Spiro[imidazo-thiazolo-triazine] derivatives employ multicomponent reactions . Acylation methods () achieve higher yields but require pre-functionalized substrates.

Biological Activity

1,3-Dihydrospiro[indene-2,4'-piperidine] HCl (CAS No. 185525-52-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a spirocyclic arrangement that may contribute to its biological activity. The presence of both indene and piperidine moieties suggests potential interactions with various biological targets.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer properties. A study demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation pathways.

Table 1: Anticancer Activity Data

Cell LineIC50 (μM)Mechanism of Action
MDA-MB-231 (Breast)10Induction of apoptosis
A549 (Lung)15Inhibition of cell cycle progression
HeLa (Cervical)12Activation of caspase pathways

Neuroprotective Effects

In addition to anticancer properties, this compound has been investigated for neuroprotective effects. Research indicates that it may protect neuronal cells from oxidative stress-induced damage. This effect is believed to be mediated through the modulation of antioxidant response elements and reduction of reactive oxygen species (ROS).

Case Study: Neuroprotection in Animal Models
A study involving animal models demonstrated that administration of the compound significantly reduced cognitive decline in models of Alzheimer's disease. Behavioral tests showed improvements in memory retention and learning capabilities.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest that it may interact with specific receptors or enzymes involved in cell signaling pathways.

Proposed Mechanisms:

  • Receptor Modulation: Potential interaction with neurotransmitter receptors.
  • Enzyme Inhibition: Inhibition of kinases or phosphatases involved in cell survival pathways.
  • Antioxidant Activity: Scavenging free radicals and enhancing cellular defense mechanisms.

Research Findings

Several studies have highlighted the compound's potential as a lead in drug development:

  • Antitumor Activity: A systematic evaluation revealed that modifications to the structure can enhance potency against specific cancer types.
  • Neuroprotective Studies: Evidence from both in vitro and in vivo studies supports its role in protecting neuronal integrity under stress conditions.
  • Pharmacokinetics: Initial pharmacokinetic studies suggest favorable absorption and distribution profiles.

Q & A

Q. What is the molecular structure of 1,3-Dihydrospiro[indene-2,4'-piperidine] HCl, and why is its spirocyclic architecture significant in drug discovery?

The compound features a bicyclic framework with an indene moiety fused to a piperidine ring via a spiro carbon atom (C13H16N·HCl). The spirocyclic structure enhances conformational rigidity, improving binding selectivity to biological targets like enzymes or receptors. This rigidity reduces off-target interactions, making it valuable in designing central nervous system (CNS) therapeutics or enzyme inhibitors .

Q. What synthetic routes are commonly employed for this compound, and how can reaction conditions be optimized?

Synthesis typically involves cyclization of indene-piperidine precursors under acidic or basic conditions. For example:

  • Cyclocondensation : Reacting 1-indanone with piperidine derivatives in the presence of HCl .
  • Reductive Amination : Using sodium cyanoborohydride to reduce Schiff base intermediates . Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (60–100°C), and stoichiometric ratios to maximize yields (reported up to 75%) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and stereochemistry?

Key methods include:

  • NMR Spectroscopy : 1H/13C NMR to confirm spiro connectivity and proton environments .
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., m/z 201.2643 for the free base) .
  • Chiral HPLC : Resolving enantiomers using columns like Chiralpak AD-H with hexane/isopropanol mobile phases .

Advanced Research Questions

Q. How does structural variation (e.g., halogenation or alkyl chain length) impact the biological activity of spiro[indene-piperidine] derivatives?

Substitutions alter pharmacokinetics and target affinity:

  • Bromine at position 5' : Enhances antiplasmodial activity by increasing electrophilicity and target binding (IC50 reduction by ~40% compared to non-halogenated analogs) .
  • Longer alkyl chains : Improve lipophilicity, enhancing blood-brain barrier penetration but potentially increasing cytotoxicity (e.g., EC50 shifts from 0.8 μM to >10 μM in HCV protease inhibitors) . Comparative SAR tables (e.g., substituent vs. IC50) are essential for rational design .

Q. What methodologies resolve contradictions in reported bioactivity data for spiro[indene-piperidine] analogs?

Discrepancies often arise from assay conditions or stereochemical purity. Strategies include:

  • Dose-Response Replication : Testing compounds across multiple concentrations (e.g., 0.1–100 μM) in standardized assays (e.g., fluorogenic protease assays) .
  • Enantiomer Isolation : Using preparative chiral chromatography to isolate (R)- and (S)-forms, as stereochemistry can reverse activity (e.g., 10-fold differences in IC50) .

Q. How can computational modeling predict the binding modes of this compound to neurological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model interactions with targets like serotonin receptors or monoamine oxidases. Key steps:

  • Target Preparation : Retrieve crystal structures (e.g., 5-HT2A receptor, PDB ID 6WGT).
  • Ligand Parameterization : Assign charges and torsional constraints using GAFF force fields.
  • Binding Energy Analysis : Calculate ΔG values to prioritize high-affinity analogs .

Q. What green chemistry approaches improve the sustainability of synthesizing this spirocyclic compound?

Eco-friendly strategies include:

  • Solvent-Free Reactions : Using ball milling for cyclization (reported 60% yield, 4h) .
  • Catalytic Systems : Employing Bi(OTf)3 or Fe3O4 nanoparticles to reduce waste (TON > 500) .
  • Microwave-Assisted Synthesis : Cutting reaction times from 24h to 30 minutes .

Q. How is cytotoxicity assessed for this compound derivatives, and what are common pitfalls?

Standard assays include:

  • MTT Assay : Measure mitochondrial activity in Huh7 or HEK293 cells (48h exposure).
  • Hemolysis Tests : Evaluate RBC membrane disruption at 1–100 μM. Pitfalls: Overlooking metabolite-induced toxicity (e.g., hepatic CYP450 activation) or false positives from compound aggregation .

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